4-Methoxy-7-quinolinol
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Overview
Description
4-Methoxy-7-quinolinol is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, featuring a methoxy group at the 4th position and a hydroxyl group at the 7th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-quinolinol typically involves the reaction of anilines with malonic acid equivalents or anthranilic acid derivatives. One common method includes the reaction of 4-hydroxyquinoline with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using diphenyl ether as a solvent at temperatures around 260°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methoxy-7-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-7-quinolinol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the methoxy group.
7-Methoxyquinoline: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-quinolone: Another derivative of quinoline with different functional groups.
Uniqueness: 4-Methoxy-7-quinolinol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methoxyquinolin-7-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-5-11-9-6-7(12)2-3-8(9)10/h2-6,12H,1H3 |
InChI Key |
ZBEAOQDULHXCPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)O |
Origin of Product |
United States |
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